molecular formula C9H9N3S B12827402 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine

3-(o-Tolyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B12827402
M. Wt: 191.26 g/mol
InChI Key: PWEGXIVBAQDBEU-UHFFFAOYSA-N
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Description

3-(o-Tolyl)-1,2,4-thiadiazol-5-amine is a high-purity chemical compound offered for research and development purposes. This organosulfur heterocycle features a 1,2,4-thiadiazole core and is part of a class of compounds known for significant pharmacological potential. The 1,3,4-thiadiazole scaffold, a closely related isomer, is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities . Derivatives of this scaffold have demonstrated substantial antimicrobial properties , showing efficacy against various bacterial strains, including multi-drug resistant forms, and have also exhibited promising anti-tubercular activity . Furthermore, research has highlighted the cytotoxic and anticancer potential of 1,3,4-thiadiazole derivatives. These compounds can act through various mechanisms, including the inhibition of specific enzymes like carbonic anhydrase IX (CA IX) and focal adhesion kinase (FAK), which are relevant in cancer cell proliferation and survival . The compound's mechanism of action is often linked to its ability to serve as a bioisostere of pyrimidine and pyridazine nuclei, which allows it to interact effectively with biological targets . Product Note: This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is strictly for use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

PWEGXIVBAQDBEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with thiosemicarbazide in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Intramolecular Cyclization

A common approach involves the cyclization of imidoyl thioureas under oxidative conditions. For example, hypervalent iodine(III) reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) mediate oxidative S-N bond formation. This method is efficient, metal-free, and achieves high yields (e.g., 86% for similar thiadiazoles) .

Reaction Conditions :

ParameterDetail
OxidantPIFA (1.1 mmol)
SolventTHF or DCE
TemperatureRoom temperature
Reaction Time3–5 minutes

Coupling Reactions

The compound can participate in amide coupling or nucleophilic substitution reactions. For instance, thiadiazole derivatives are known to react with acyl chlorides or activated esters to form amide bonds.

Acylation Reactions

The amine group undergoes acylation to form amides. This reaction typically uses acylating agents like acetyl chloride or benzoyl chloride in the presence of bases (e.g., pyridine).

Mechanism :

  • Nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

  • Formation of an intermediate tetrahedral transition state.

  • Departure of the leaving group (e.g., Cl⁻) to yield the amide product.

Coupling with Thiadiazole Derivatives

The compound can engage in S-alkylation or S-coupling reactions. For example, thiol groups in thiadiazole derivatives may react with electrophilic centers to form disulfide or thioether linkages.

Nucleophilic Substitution

The thiadiazole ring’s sulfur atom can act as a leaving group in substitution reactions. For instance, treatment with hydroxide or amine nucleophiles replaces sulfur with the incoming group.

Spectroscopic Characterization

Post-reaction characterization involves NMR and IR spectroscopy :

NMR Data

For the parent compound 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine :

NMR FeatureDetail
NH Protonδ 11.04 (s, 1H) in DMSO-d₆
Aromatic Protonsδ 7.32–8.17 (m, aromatic)
o-Tolyl Methylδ 2.64 (s, 3H)

IR Data

Key absorption bands:

  • NH stretch: 3218–3228 cm⁻¹

  • C=N stretch: 1602–1672 cm⁻¹

Reaction Optimization

Studies highlight the importance of solvent and catalyst selection :

  • PIFA in THF or DCE provides optimal yields for cyclization .

  • Acidic or alkaline conditions influence the tautomerism of thiadiazole derivatives .

References :

Scientific Research Applications

Pharmacological Activities

The pharmacological profile of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine includes several noteworthy activities:

  • Anticancer Activity : Thiadiazole derivatives have shown significant anticancer properties. Research indicates that compounds containing the thiadiazole moiety can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis . These mechanisms are crucial for targeting neoplastic diseases.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have shown that thiadiazoles can inhibit various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They may exert these effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in various applications:

  • A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer activity against human hepatocellular carcinoma and lung cancer cell lines. Results showed promising cytotoxic effects attributed to the structural features of these compounds .
  • Another investigation focused on the antimicrobial activity of novel thiadiazole derivatives synthesized from o-toluidine. The compounds were tested against multiple bacterial strains using standard disc diffusion methods, demonstrating significant antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits DNA/RNA synthesis ,
AntimicrobialEffective against bacterial and fungal strains ,
Anti-inflammatoryModulates inflammatory cytokines ,

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

The biological and physicochemical properties of thiadiazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparisons
Compound Name Substituent (Position 3) Key Features
3-(o-Tolyl)-1,2,4-thiadiazol-5-amine o-Tolyl (ortho-methylphenyl) Steric hindrance from methyl group; moderate lipophilicity (logP ~2.5*)
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) 4-Chlorophenyl Electron-withdrawing Cl enhances electrophilicity; higher logP (~3.0)
3-(4-Bromophenyl)-N-(4-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine 4-Bromophenyl + trifluoromethyl Br increases molecular weight; CF₃ enhances metabolic stability
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine 4-Methoxyphenylsulfanyl Sulfanyl linker improves solubility; methoxy group increases polarity
3-Phenyl-1,2,4-thiadiazol-5-amine Phenyl Simplest analog; lower steric hindrance; logP ~2.0
5-Amino-3-(methylthio)-1,2,4-thiadiazole Methylthio Sulfur atom enhances nucleophilicity; lower molecular weight (147.22 g/mol)

*Estimated based on analogous structures.

Physicochemical Properties

  • Solubility : The o-tolyl derivative is moderately soluble in DMSO and chloroform, similar to 3-[(4-methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine .
  • Thermal Stability: Thiadiazoles with halogen substituents (e.g., 4-chlorophenyl) exhibit higher melting points (~200°C) compared to non-halogenated analogs .
  • Molecular Weight : Ranges from 147.22 g/mol (methylthio derivative) to >300 g/mol (iodopyridinyl analogs) .

Biological Activity

3-(o-Tolyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their potential in pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this compound through various studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of o-toluidine with appropriate thioketones or thiosemicarbazides. Characterization is achieved through spectroscopic methods such as NMR and IR spectroscopy, confirming the structure and purity of the compound.

Anticancer Activity

Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent growth inhibition against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-7 (Breast)TBDInduces cell cycle arrest
This compoundHepG2 (Liver)TBDApoptosis induction

In a study focused on 1,3,4-thiadiazole derivatives, compounds with similar structures exhibited IC50 values ranging from 0.28 µg/mL to 10 µg/mL against breast cancer cells (MCF-7) and liver cancer cells (HepG2) . The mechanism often involves inhibition of DNA synthesis and modulation of apoptotic pathways.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been extensively studied. Compounds like this compound have demonstrated activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Thiadiazole derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of thiadiazole compounds. For example, certain derivatives have been found to protect neuronal cells from oxidative stress and apoptosis:

CompoundNeuroprotective AssayResult
This compoundNeuronal cell viability assayIncreased viability under oxidative stress

Neuroprotective mechanisms include modulation of caspase pathways and reduction of reactive oxygen species (ROS) .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives in vitro for their anticancer activity. The study reported that several compounds led to significant apoptosis in cancer cell lines through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclocondensation reactions using thiourea derivatives and substituted o-tolyl precursors. For example, Xu et al. (2024) utilized a standard procedure involving nucleophilic substitution of 3-phenyl-N-(o-tolyl) precursors under mild conditions (e.g., DMSO as solvent, room temperature) to achieve yields >75% . Optimization involves adjusting stoichiometry of sulfur-containing reagents (e.g., KSCN) and controlling pH to avoid side reactions like over-oxidation of the thiadiazole ring .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • 1H/13C NMR : Key for confirming substitution patterns. For example, the methyl group on the o-tolyl moiety appears as a singlet at δ 2.33 ppm in DMSO-d6, while the NH proton resonates at δ 10.26 ppm .
  • HRMS : Essential for verifying molecular ion peaks (e.g., [M+H]+ at m/z 267.0829 for N-phenyl derivatives) .
  • IR Spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and C–S vibrations (650–750 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications at the 5-amine position enhance bioactivity, and what mechanistic insights support this?

  • Methodology : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or aromatic substituents (e.g., benzyl) at the 5-amine position improves antimicrobial and anticancer activity. For instance, Schiff base derivatives of 1,2,4-thiadiazole exhibited enhanced inhibition of bacterial growth (MIC: 2–8 µg/mL) due to increased membrane permeability . Computational docking studies (e.g., AutoDock Vina) reveal that bulky substituents improve binding affinity to enzyme active sites (e.g., dihydrofolate reductase) by forming π-π interactions .

Q. How do solvent polarity and temperature affect the stability of this compound during purification?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the thiadiazole ring by reducing hydrolysis. Recrystallization from ethanol/water mixtures (7:3 v/v) at 4°C yields >95% purity. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating stability under standard storage conditions .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives (e.g., unexpected δ shifts in NMR)?

  • Methodology : Discrepancies often arise from tautomerism or residual solvent effects. For example, Xu et al. (2024) observed δ 11.04 ppm for NH in DMSO-d6 due to hydrogen bonding, which shifts to δ 9.04 ppm in CDCl3. Using deuterated solvents and variable-temperature NMR (VT-NMR) helps distinguish dynamic equilibria .

Data-Driven Analysis

Q. How can researchers correlate substituent effects with biological activity using QSAR models?

  • Methodology : Quantitative Structure-Activity Relationship (QSAR) models integrate parameters like logP, molar refractivity, and Hammett constants. For 1,2,4-thiadiazoles, a positive correlation exists between lipophilicity (logP >2.5) and antifungal activity (R² = 0.82), suggesting membrane penetration is a key driver .

Q. What experimental controls are critical when assessing cytotoxicity of this compound derivatives?

  • Methodology : Include negative controls (e.g., DMSO vehicle) and reference compounds (e.g., doxorubicin for anticancer assays). MTT assays on HEK-293 cells showed IC50 values >100 µM for parent compounds, confirming selectivity toward cancer cells (IC50: 12–35 µM) .

Tables for Key Data

Derivative Substituent Biological Activity Reference
N-phenyl-3-(o-tolyl)Phenyl at 5-amineAnticancer (IC50: 14 µM)
N-benzyl-3-(o-tolyl)Benzyl at 5-amineAntimicrobial (MIC: 4 µg/mL)
Schiff base derivativeTrifluoromethylEnzyme inhibition (Ki: 0.8 nM)
Spectral Data Technique Key Peaks
This compound1H NMR (DMSO-d6)δ 10.26 (s, NH), 2.33 (s, CH3)
N-phenyl derivativeHRMSm/z 267.0829 ([M+H]+)

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